Drak2-IN-1

Description

Properties

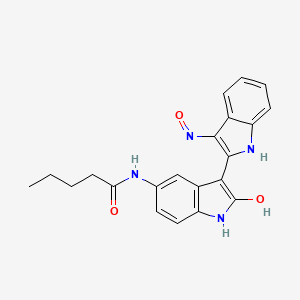

Molecular Formula |

C21H20N4O3 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

N-[2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indol-5-yl]pentanamide |

InChI |

InChI=1S/C21H20N4O3/c1-2-3-8-17(26)22-12-9-10-16-14(11-12)18(21(27)24-16)20-19(25-28)13-6-4-5-7-15(13)23-20/h4-7,9-11,23-24,27H,2-3,8H2,1H3,(H,22,26) |

InChI Key |

ZFZLSKZDOULLMO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CC2=C(C=C1)NC(=C2C3=C(C4=CC=CC=C4N3)N=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Drak2-IN-1: A Technical Guide to its Mechanism of Action in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drak2 (DAP kinase-related apoptosis-inducing kinase 2), also known as STK17B, is a serine/threonine kinase that acts as a critical negative regulator of T-cell activation. Its inhibition presents a promising therapeutic strategy for autoimmune diseases by selectively targeting autoreactive T-cells. Drak2-IN-1 is a potent and selective, ATP-competitive inhibitor of Drak2. This technical guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, based on the established functions of Drak2. This document details the molecular pathways influenced by Drak2, the anticipated effects of its inhibition by this compound, and provides detailed protocols for key experimental validations.

Introduction to Drak2 and the Rationale for Inhibition

Drak2 is predominantly expressed in lymphoid tissues and plays a pivotal role in setting the activation threshold of T-lymphocytes.[1] Studies in Drak2-deficient mice have revealed a paradoxical phenotype: while T-cells exhibit hypersensitivity to T-cell receptor (TCR) stimulation, the animals are resistant to the induction of certain autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and type 1 diabetes.[1] This resistance is attributed to the diminished survival of chronically stimulated autoreactive T-cells in the absence of Drak2 activity. These findings underscore Drak2 as a compelling target for therapeutic intervention in autoimmunity.

This compound has emerged as a valuable chemical probe for studying the function of Drak2. It is a potent, selective, and ATP-competitive inhibitor of Drak2, allowing for the acute and reversible blockade of its kinase activity.[2] Understanding the precise mechanism of action of this compound is paramount for its application in both basic research and drug development.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1.

| Parameter | Value | Reference |

| IC50 (Drak2) | 3 nM | [2] |

| Ki (Drak2) | 0.26 nM | [2] |

| IC50 (Drak1) | 51 nM | [2] |

| Molecular Formula | C₂₁H₂₀N₄O₃ | |

| Molecular Weight | 376.41 g/mol | |

| CAS Number | 871837-60-4 |

Table 1: Quantitative Data for this compound.

Mechanism of Action in T-Cells

The mechanism of action of this compound is inferred from the extensive studies on Drak2 function in T-cells, primarily from genetic knockout models. Inhibition of Drak2 by this compound is expected to phenocopy the effects observed in Drak2-deficient T-cells. The core of Drak2's function lies in its ability to negatively regulate T-cell activation and survival through at least two key pathways.

Regulation of IL-2 Signaling via STAT5A

Recent evidence suggests that Drak2's primary role in modulating T-cell responses is not through direct dampening of the TCR signal strength, but rather by regulating the sensitivity of T-cells to Interleukin-2 (IL-2).[3] Drak2 has been shown to inhibit the phosphorylation of STAT5A, a key transcription factor downstream of the IL-2 receptor. By inhibiting Drak2 with this compound, it is anticipated that STAT5A phosphorylation will be enhanced, leading to increased sensitivity to IL-2. This is particularly relevant for the development and function of regulatory T-cells (Tregs), which are crucial for maintaining immune tolerance.

Modulation of the Actomyosin Cytoskeleton via Myosin Light Chain (MLC)

Another crucial role of Drak2 in T-cells is the regulation of the actomyosin cytoskeleton. Drak2 has been shown to phosphorylate myosin light chain (MLC), a key event in the assembly and contraction of actin filaments.[2] This process is vital for T-cell migration, the formation of the immunological synapse with antigen-presenting cells (APCs), and TCR microcluster accumulation. By inhibiting Drak2 with this compound, a decrease in MLC phosphorylation is expected, leading to impaired T-cell motility and synapse formation. This impairment could contribute to the reduced accumulation of autoreactive T-cells in target organs observed in autoimmune models.

Experimental Protocols

The following protocols are provided as a starting point for investigating the effects of this compound on T-cell function. Note: These are generalized protocols and will require optimization for specific cell types and experimental conditions.

In Vitro Kinase Assay with Recombinant Drak2

This assay is designed to confirm the direct inhibitory effect of this compound on Drak2 kinase activity.

References

A Deep Dive into Novel Drak2 Inhibitors for Autoimmune Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Death-associated protein kinase-related apoptosis-inducing kinase 2 (Drak2), a serine/threonine kinase predominantly expressed in lymphoid tissues, has emerged as a compelling therapeutic target for autoimmune diseases. Drak2 functions as a critical negative regulator of T-cell receptor (TCR) signaling, setting the activation threshold of T-lymphocytes. Preclinical studies using Drak2-deficient mouse models have consistently demonstrated remarkable resistance to developing experimental autoimmune encephalomyelitis (EAE) and type 1 diabetes (T1D), analogs of human multiple sclerosis and type 1 diabetes, respectively. This resistance is achieved without causing broad immunosuppression, highlighting the potential for selective immunomodulation. This technical guide provides an in-depth overview of novel small molecule inhibitors of Drak2, presenting key preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to aid researchers and drug development professionals in this promising field.

Introduction to Drak2 in Autoimmunity

Drak2, also known as Serine/Threonine Kinase 17B (STK17B), is a member of the death-associated protein (DAP) kinase family.[1] Its expression is highest in B and T lymphocytes.[2] Initial hypotheses suggested a primary role for Drak2 in apoptosis, however, extensive research has revealed its more nuanced function in regulating T-cell activation and survival.[3]

Studies on Drak2 knockout mice have been instrumental in elucidating its function. These mice exhibit T-cell hypersensitivity to suboptimal TCR stimulation, yet paradoxically, they are resistant to the induction of autoimmune diseases like EAE and T1D.[2][3] This unexpected phenotype is attributed to the diminished survival and accumulation of autoreactive T-cells in target organs.[4][5] This unique characteristic makes Drak2 an attractive therapeutic target, offering the potential to specifically dampen autoimmune responses while preserving the immune system's ability to combat pathogens.

Novel Drak2 Inhibitors: A Quantitative Overview

Several small molecule inhibitors targeting Drak2 have been identified and characterized. The following tables summarize the available quantitative data for some of the most promising candidates.

| Inhibitor Name/Class | Target(s) | IC50 (µM) | Kd (µM) | Selectivity Notes | Reference(s) |

| TRD-93 | Drak2 | 0.16 | - | Selective over DAPK family kinases (DRAK1, DAPK1, DAPK3). | [6] |

| PFE-PKIS 43 | Drak1, Drak2 | - | 0.220 (Drak1), 0.0038 (Drak2) | High affinity for Drak2. | [5] |

| Indirubin-3'-monoxime Derivatives | Drak2 | Varies (e.g., 0.003 for compound 16) | - | Some derivatives show high potency. Selectivity profiles vary. | [1] |

| Thieno[2,3-b]pyridine Derivatives | Drak1, Drak2 | 0.82 (for a representative compound) | 0.009 (for a representative compound) | Some compounds show dual Drak1/Drak2 activity. | [7][8] |

Drak2 Signaling in T-Lymphocytes

Drak2 plays a multifaceted role in T-cell biology, influencing both activation and survival pathways.

Drak2 in T-Cell Activation

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to calcium influx and the activation of downstream effectors. Drak2 acts as a negative regulator in this process, raising the threshold for T-cell activation.[2][3]

Drak2 in T-Cell Survival and Apoptosis

Beyond its role in activation, Drak2 is also implicated in the survival of activated T-cells. While initial studies linked Drak2 to apoptosis, more recent evidence suggests that in the context of a sustained immune response, Drak2 signaling is crucial for preventing T-cell apoptosis.[9] Drak2-deficient T-cells exhibit increased susceptibility to apoptosis, particularly under conditions of chronic stimulation, which is a hallmark of autoimmune responses.[9]

References

- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indirubin improves antioxidant and anti-inflammatory functions in lipopolysaccharide-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 5. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

The Signaling Pathway of Drak2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drak2 (DAP kinase-related apoptosis-inducing kinase 2), also known as STK17B, is a serine/threonine kinase that plays a critical role in regulating T-cell activation and has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.[1][2] It is a member of the death-associated protein kinase (DAPK) family, although its primary role appears to be in modulating immune responses rather than inducing apoptosis directly.[1] Drak2 functions as a negative regulator of T-cell receptor (TCR) signaling, effectively setting the activation threshold for T-cells.[1][2] This technical guide provides an in-depth overview of the Drak2 signaling pathway, with a focus on the mechanism of action of the potent and selective Drak2 inhibitor, Drak2-IN-1.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Drak2. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of phosphate to its substrates.

Quantitative Data for this compound

| Parameter | Value | Target | Notes |

| IC50 | 3 nM | Drak2 | Half-maximal inhibitory concentration. |

| Ki | 0.26 nM | Drak2 | Inhibitor binding affinity. |

| IC50 | 51 nM | Drak1 | Demonstrates some off-target activity against the closely related kinase Drak1. |

| IC50 | >1 µM | DAPK1/2/3 | Shows high selectivity over other DAPK family members. |

The Drak2 Signaling Pathway

The Drak2 signaling pathway is intricately linked to T-cell activation, downstream of the T-cell receptor (TCR). Its activation is triggered by signals originating from the TCR, leading to the modulation of downstream effectors that control T-cell proliferation, survival, and function.

Upstream Regulation of Drak2

Activation of the TCR initiates a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. This, along with the generation of reactive oxygen species (ROS), activates Protein Kinase D (PKD). PKD, a serine/threonine kinase, directly phosphorylates and activates Drak2. While the precise phosphorylation site on Drak2 by PKD has not been definitively identified, it is known to be within the N-terminal region (amino acids 1-290).

Upon activation, Drak2 also undergoes autophosphorylation at Serine 12, which is a key marker of its active state.

Downstream Effectors of Drak2

Once activated, Drak2 phosphorylates several downstream substrates, thereby modulating their activity and influencing cellular processes. Two key downstream targets of Drak2 that have been identified are:

-

Unc-51-like autophagy activating kinase 1 (ULK1): Drak2 directly phosphorylates ULK1 at Serine 56. This phosphorylation event has been shown to regulate autophagy, a critical cellular process for homeostasis and response to stress.

-

Ribosomal Protein S6 Kinase (p70S6K): Drak2 phosphorylates p70S6K, a key regulator of protein synthesis and cell growth. While the specific phosphorylation site on p70S6K by Drak2 has not yet been fully characterized, this interaction points to a role for Drak2 in controlling cell size and proliferation.

Drak2 has also been implicated in the regulation of myosin light chain (MLC) phosphorylation, which is crucial for T-cell migration and the formation of the immunological synapse.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize Drak2 inhibitors and elucidate the Drak2 signaling pathway.

In Vitro Kinase Assay for this compound IC50 Determination

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against Drak2. This type of assay was likely used to determine the potency of this compound.

Materials:

-

Recombinant full-length human Drak2 enzyme

-

Drak2 substrate peptide (e.g., MRCL3 peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound (or other test compounds) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay reagents (Promega) or similar ADP detection system

-

96-well or 384-well assay plates

Procedure:

-

Prepare Kinase Reaction Mix: In each well of the assay plate, add the kinase assay buffer, recombinant Drak2 enzyme, and the substrate peptide.

-

Add Inhibitor: Add serial dilutions of this compound (or control compounds) to the wells. Include a DMSO-only control (no inhibitor).

-

Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for Drak2, if known.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using a detection system like the ADP-Glo™ assay, following the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase-based reaction.

-

Data Analysis: Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ Cell-Based Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to measure the binding of a test compound to its target protein within living cells. This provides a more physiologically relevant assessment of inhibitor activity.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector encoding a NanoLuc®-Drak2 fusion protein

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Tracer

-

This compound (or other test compounds) serially diluted in DMSO

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, opaque 96-well or 384-well assay plates

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Drak2 expression vector.

-

Cell Plating: After 24 hours, harvest and plate the transfected cells into the assay plate.

-

Compound and Tracer Addition: Add the NanoBRET™ Tracer to the cells, followed by the addition of serially diluted this compound or control compounds. The tracer is a fluorescently labeled molecule that binds to the ATP pocket of the kinase.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow for compound entry and binding to the target.

-

Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.

-

BRET Measurement: Measure the donor emission (NanoLuc®) and acceptor emission (Tracer) wavelengths using a luminometer capable of filtered luminescence measurements.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). The binding of the test compound to NanoLuc®-Drak2 will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the cellular IC50.

Conclusion

Drak2 is a key negative regulator of T-cell activation, and its inhibition presents a promising strategy for the treatment of autoimmune disorders. This compound is a potent and selective inhibitor that serves as a valuable tool for further elucidating the biological roles of Drak2 and for advancing the development of novel therapeutics. The signaling pathway of Drak2, from its activation by TCR-mediated signals to its modulation of downstream effectors like ULK1 and p70S6K, highlights its central role in immune cell function. The experimental protocols outlined in this guide provide a framework for the continued investigation of Drak2 and the discovery of new modulators of this important kinase. Further research is warranted to identify the full spectrum of Drak2 substrates and to precisely map the phosphorylation sites that govern its activity and function.

References

The Serine/Threonine Kinase Drak2: A Pivotal Regulator of Lymphocyte Activation and a Promising Target for Immunomodulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the Death-Associated Protein Kinase (DAPK)-related Apoptosis-inducing Kinase 2 (Drak2), also known as Serine/Threonine Kinase 17B (STK17B). While the specific inhibitor "Drak2-IN-1" as a query did not yield specific public data, this guide focuses on the extensive available research on Drak2's function, signaling pathways, and the profound immunological consequences of its inhibition, primarily derived from studies of Drak2-deficient animal models. This information serves as a critical foundation for the development of therapeutic agents targeting this kinase. Drak2 has emerged as a key negative regulator of T lymphocyte activation, setting the threshold for T-cell receptor (TCR) signaling. Its inhibition leads to T-cell hypersensitivity, yet paradoxically, also confers resistance to certain autoimmune diseases. This unique profile makes Drak2 an attractive target for novel immunomodulatory therapies. This guide synthesizes the current understanding of Drak2, presenting quantitative data, detailed experimental methodologies, and signaling pathway visualizations to aid in the advancement of research and drug development in this area.

Core Concepts of Drak2 Function in Lymphocyte Activation

Drak2 is a serine/threonine kinase predominantly expressed in lymphoid tissues, with the highest levels found in T and B cells.[1][2] It is a member of the DAPK family, though its primary role in lymphocytes is not the direct induction of apoptosis but rather the fine-tuning of activation signals.[3]

Negative Regulation of T-Cell Activation: The central role of Drak2 in immunology is its function as a negative regulator of T-cell activation.[1][2][4] It acts to raise the activation threshold of T cells, ensuring that responses are mounted only to appropriate stimuli.[2][4][5] In the absence of Drak2, T cells exhibit hypersensitivity to TCR-mediated stimulation and have a reduced requirement for co-stimulatory signals.[1][2] This leads to hyperproliferation in response to suboptimal antigen stimulation and increased production of cytokines such as IL-2.[1]

Role in Autoimmunity: Despite the T-cell hypersensitivity observed in its absence, Drak2 deficiency surprisingly confers resistance to T-cell-mediated autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2][6] This resistance is attributed to the increased sensitivity of activated Drak2-deficient T cells to intrinsic apoptosis, leading to their deletion and preventing their accumulation in target organs.[6][7] This dual role in suppressing initial T-cell activation while promoting the survival of activated T cells makes it a nuanced therapeutic target.

Drak2 Signaling Pathways

The signaling network governing Drak2 activation and its downstream effects is intricate and involves key second messengers and other kinases.

Upstream Activation of Drak2: Drak2 activation is intricately linked to TCR signaling and subsequent calcium mobilization. Upon TCR engagement, intracellular calcium levels rise, which is a critical event for Drak2 activation.[8] This calcium-dependent activation is orchestrated by Protein Kinase D (PKD).[3][5][9] TCR stimulation leads to the production of reactive oxygen species (ROS) from mitochondria, which, along with calcium influx, activates PKD.[3] PKD then directly phosphorylates and activates Drak2.[3]

Downstream Effects of Drak2: Once activated, Drak2 modulates several downstream pathways to regulate T-cell function. One of the key identified substrates of Drak2 is myosin light chain (MLC).[10] Drak2 contributes to the phosphorylation and activation of MLC in T cells, which is crucial for actomyosin dynamics.[10] The absence of Drak2 leads to decreased polymerized actin and impairs myosin-dependent T-cell functions such as migration and the formation of conjugates with antigen-presenting cells.[10]

Signaling Pathway Diagrams

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Drak2-deficient lymphocytes.

Table 1: Effects of Drak2 Deficiency on T-Cell Proliferation and Cytokine Production

| Parameter | Wild-Type T-Cells | Drak2-deficient T-Cells | Reference |

| Proliferation (Suboptimal anti-CD3) | Baseline | Increased | [1] |

| IL-2 Production (anti-CD3 alone) | Lower | Higher | [1] |

Table 2: Impact of Drak2 Deficiency on T-Cell Survival and Autoimmunity

| Condition | Wild-Type Mice | Drak2-deficient Mice | Reference |

| EAE Incidence | Susceptible | Resistant | [1][2][6] |

| Activated T-Cell Apoptosis | Normal | Increased | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the function of Drak2.

Generation of Drak2-deficient Mice

Drak2-deficient (Drak2-/-) mice are a cornerstone for studying the in vivo function of this kinase. These mice are typically generated using homologous recombination in embryonic stem cells to delete the Drak2 gene. The successful knockout is confirmed by Southern blotting and PCR analysis of genomic DNA, and the absence of Drak2 protein is verified by Western blotting of lymphoid tissue lysates.[1][2]

T-Cell Proliferation Assays

To assess the impact of Drak2 on T-cell proliferation, splenocytes or purified T cells from wild-type and Drak2-deficient mice are cultured in vitro.

-

Cell Isolation: Single-cell suspensions are prepared from spleens and lymph nodes. CD4+ or CD8+ T cells are purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Stimulation: Cells are stimulated with plate-bound anti-CD3 antibodies at various concentrations, with or without soluble anti-CD28 antibodies, to mimic TCR and co-stimulatory signals.

-

Proliferation Measurement: Proliferation is quantified by the incorporation of [3H]-thymidine or by using proliferation dyes such as carboxyfluorescein succinimidyl ester (CFSE). Cells are cultured for 48-72 hours, and [3H]-thymidine is added for the final 8-18 hours. The amount of incorporated radioactivity is measured using a scintillation counter. For CFSE, dye dilution is analyzed by flow cytometry.[1]

In Vitro Kinase Assays

To determine the kinase activity of Drak2 and its phosphorylation of substrates, in vitro kinase assays are performed.

-

Protein Expression and Purification: Recombinant Drak2 and its putative substrates (e.g., Myosin Light Chain) are expressed in and purified from bacterial or insect cell systems.

-

Kinase Reaction: The kinase reaction is typically carried out in a buffer containing ATP (often radiolabeled with γ-32P), MgCl2, and the purified enzyme and substrate.

-

Detection of Phosphorylation: The reaction products are resolved by SDS-PAGE. Phosphorylation is detected by autoradiography (for 32P-labeled ATP) or by Western blotting using phospho-specific antibodies.[3]

Experimental Workflow Diagram

Conclusion and Future Directions

Drak2 stands out as a critical checkpoint in the regulation of lymphocyte activation. Its role as a negative regulator of TCR signaling, coupled with its involvement in the survival of activated T cells, presents a unique therapeutic window. While a specific inhibitor termed "this compound" is not documented in the reviewed literature, the development of small molecule inhibitors targeting Drak2 holds significant promise for the treatment of autoimmune diseases. The paradoxical resistance to autoimmunity in Drak2-deficient models suggests that transient inhibition of Drak2 could be a viable strategy to eliminate autoreactive T cells. Future research should focus on the discovery and characterization of potent and selective Drak2 inhibitors, elucidation of the full spectrum of its downstream substrates, and a deeper understanding of its differential roles in various lymphocyte subsets and disease contexts. The data and methodologies presented in this guide provide a solid framework for these future endeavors.

References

- 1. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A deficiency in Drak2 results in a T cell hypersensitivity and an unexpected resistance to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of DRAK2 autophosphorylation by antigen receptor signaling in primary lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. DRAK2 regulates myosin light chain phosphorylation in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Drak2 Inhibition: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Drak2 as a Therapeutic Target in Autoimmune Diseases and Beyond

Introduction

Drak2 (DAP kinase-related apoptosis-inducing protein kinase 2), also known as STK17B, is a serine/threonine kinase that has emerged as a promising therapeutic target, particularly in the context of autoimmune diseases.[1][2][3] Expressed predominantly in lymphoid tissues, Drak2 plays a critical role in regulating the threshold for T-cell activation and survival.[1][4] This technical guide provides a comprehensive overview of the therapeutic potential of inhibiting Drak2, with a focus on the hypothetical inhibitor Drak2-IN-1. It is intended for researchers, scientists, and drug development professionals seeking to understand the core biology of Drak2 and the experimental framework for evaluating its inhibitors.

Core Concepts: The Role of Drak2 in T-Cell Function

Drak2 is a negative regulator of T-cell receptor (TCR) signaling.[1][5] T-cells from Drak2-deficient mice exhibit hypersensitivity to TCR-mediated stimulation and have a reduced requirement for co-stimulation.[4][6] This heightened sensitivity, however, does not lead to a generalized hyper-inflammatory state. Paradoxically, Drak2-deficient mice are resistant to experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and type 1 diabetes.[2][3][4][6] This resistance is attributed to the diminished survival of autoreactive T-cells.[7]

The signaling pathway involving Drak2 is intricate. Upstream, Protein Kinase D (PKD) is required for Drak2 activation in response to T-cell activation signals.[1] Downstream, Drak2 has been shown to negatively regulate IL-2 signaling, impacting the development of regulatory T-cells (Tregs).[8]

Quantitative Data on Drak2 Inhibitors

While information on "this compound" is limited to specific vendor data, several small molecule inhibitors of Drak2 have been identified and characterized, providing a basis for understanding the potency and selectivity that can be achieved.

| Inhibitor | Target(s) | IC50 | Ki | Notes |

| This compound | Drak2, Drak1 | 3 nM (Drak2), 51 nM (Drak1) | 0.26 nM (Drak2) | Potent and selective ATP-competitive inhibitor.[9] |

| TRD-93 | Drak2 | 0.16 µM | Not Reported | Selectively potent over other DAPK family kinases.[10] |

| PFE-PKIS 43 | Drak2, Drak1 | Not Reported | 3.8 nM (Drak2), 220 nM (Drak1) | Shows little activity on other kinases in a panel screen.[11] |

| 2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one | Drak2 | 3.15 µM | Not Reported | Identified through high-throughput screening.[1] |

Experimental Protocols for Evaluating Drak2 Inhibitors

The following are detailed methodologies for key experiments to assess the therapeutic potential of a Drak2 inhibitor like this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on Drak2 kinase activity.

Methodology:

-

Reagents: Recombinant human Drak2 enzyme, ATP, a suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific Drak2 substrate if identified), this compound, and a kinase assay buffer.

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the recombinant Drak2 enzyme, the substrate peptide, and the this compound dilutions.

-

Initiate the kinase reaction by adding a final concentration of ATP (often at the Km for ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA with a phospho-specific antibody).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on T-cell proliferation in response to TCR stimulation.

Methodology:

-

Cell Culture: Isolate primary T-cells from mouse spleens or human peripheral blood.

-

Stimulation: Coat microplate wells with anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.

-

Treatment: Add serial dilutions of this compound to the T-cell cultures.

-

Proliferation Measurement:

-

After a set incubation period (e.g., 48-72 hours), add a proliferation indicator such as [³H]-thymidine, BrdU, or a fluorescent dye like CFSE.

-

Measure the incorporation of the label or the dilution of the dye using a scintillation counter, spectrophotometer, or flow cytometer, respectively.

-

-

Data Analysis: Compare the proliferation of treated T-cells to untreated controls.

Calcium Flux Assay

Objective: To determine the impact of this compound on calcium signaling in T-cells following TCR activation.

Methodology:

-

Cell Preparation: Load isolated T-cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

-

Treatment: Incubate the dye-loaded cells with this compound or a vehicle control.

-

Stimulation: Stimulate the T-cells with an anti-CD3 antibody.

-

Measurement: Immediately measure the changes in intracellular calcium concentration using a fluorometer or a flow cytometer by monitoring the fluorescence of the calcium-sensitive dye.

-

Data Analysis: Compare the kinetics and magnitude of the calcium flux in treated versus untreated cells.

In Vivo Model of Autoimmunity (Experimental Autoimmune Encephalomyelitis - EAE)

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of multiple sclerosis.

Methodology:

-

Animal Model: Use a susceptible mouse strain (e.g., C57BL/6).

-

Induction of EAE: Immunize mice with an emulsion of a myelin-derived peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Treatment: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injections starting from the day of immunization).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

-

Histology: At the end of the experiment, collect spinal cords for histological analysis to assess inflammation and demyelination.

-

Data Analysis: Compare the mean clinical scores and histological findings between the treated and control groups.

Visualizing Drak2 Signaling and Experimental Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

References

- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A deficiency in Drak2 results in a T cell hypersensitivity and an unexpected resistance to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First set of selected compounds against DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]

- 6. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medpacto.com [medpacto.com]

- 11. Synthesis of a selective inhibitor for DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]

In Vitro Characterization of Drak2-IN-1: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of Drak2-IN-1, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK)-related apoptosis-inducing protein kinase 2 (Drak2), also known as Serine/Threonine Kinase 17B (STK17B). Drak2 is a key negative regulator of T-cell activation and a potential therapeutic target in immunology and oncology.[1][2][3][4]

Biochemical Profile and Potency

This compound (also referred to as compound 16) is an ATP-competitive inhibitor of Drak2.[5][6] Its potency and selectivity have been quantified through various biochemical and enzymatic assays. The inhibitor demonstrates high affinity for Drak2 with a significant selectivity margin over its closest homolog, Drak1 (STK17A), and other kinases in the DAPK family.[7][8]

Data Summary

The following table summarizes the key quantitative metrics for this compound's inhibitory activity.

| Target Kinase | Assay Type | Value | Reference(s) |

| Drak2 (STK17B) | IC50 | 3 nM | [5][7][8] |

| Drak2 (STK17B) | Ki | 0.26 nM | [5][6][9] |

| Drak1 (STK17A) | IC50 | 51 nM | [5][7][8] |

| DAPK1 | IC50 | >1000 nM | [8] |

| DAPK2 | IC50 | >1000 nM | [8] |

| DAPK3 | IC50 | >1000 nM | [8] |

Signaling Pathway Context

Drak2 is a serine/threonine kinase that functions downstream of T-cell receptor (TCR) activation to set the threshold for T-cell response.[1][3] Its activation is initiated by TCR-induced signals, including calcium (Ca2+) influx and the generation of mitochondrial reactive oxygen species (ROS).[2][10] These events activate Protein Kinase D (PKD), which in turn directly phosphorylates and activates Drak2.[2][11] Once active, Drak2 can phosphorylate downstream substrates such as Myosin Light Chain 2 (MLC2) and p70S6 Kinase to modulate cellular processes.[4][12]

Experimental Protocols

Detailed protocols for characterizing kinase inhibitors vary between laboratories. The following sections describe generalized methodologies based on published assays used for Drak2 and other kinases.[4][13][14]

Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of Drak2 in vitro.

Objective: To determine the IC50 value of this compound by measuring the inhibition of substrate phosphorylation.

Principle: Recombinant Drak2 kinase phosphorylates a specific peptide substrate. The extent of phosphorylation is measured, often via fluorescence, and the inhibition by this compound is calculated.

Methodology:

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Recombinant GST-tagged Drak2 enzyme

-

Fluorescently-labeled peptide substrate (e.g., Sox-labeled peptide)

-

ATP solution

-

This compound serially diluted in DMSO

-

-

Procedure:

-

Add assay buffer to the wells of a microplate.

-

Add diluted this compound or DMSO (vehicle control) to appropriate wells.

-

Add the Drak2 enzyme solution to all wells and incubate briefly to allow inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Stop the reaction using a suitable stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.[4]

-

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of this compound to Drak2 within living cells.

Objective: To confirm that this compound can access and bind to its target in a physiological context and to determine its cellular IC50.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). Drak2 is fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the Drak2 active site is added (energy acceptor). When the tracer is bound, BRET occurs. This compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[4][13]

Methodology:

-

Cell Preparation:

-

Transfect HEK293 cells with a plasmid encoding for the NanoLuc®-Drak2 fusion protein.

-

Culture the transfected cells for 24-48 hours to allow for protein expression.

-

Harvest and resuspend the cells in an appropriate assay medium.

-

-

Procedure:

-

Dispense cells into a white, opaque microplate.

-

Add serially diluted this compound to the wells and incubate.

-

Add the fluorescent NanoBRET™ tracer to all wells.

-

Add the Nano-Glo® substrate to initiate the luminescent signal.

-

Immediately measure both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals using a specialized plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data to vehicle (0% inhibition) and high-concentration inhibitor (100% inhibition) controls.

-

Plot the normalized BRET signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular IC50.[4][13]

-

References

- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DRAK2 inhibitor 16 | DRAK2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Drak2 is upstream of p70S6 kinase: its implication in cytokine-induced islet apoptosis, diabetes, and islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. First set of selected compounds against DRAK2 kinase – openlabnotebooks.org [openlabnotebooks.org]

Drak2-IN-1: A Preclinical Guide to a Novel Therapeutic Target for Type 1 Diabetes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 1 diabetes (T1D) is an autoimmune disease characterized by the T-cell mediated destruction of insulin-producing pancreatic β-cells. Current therapies focus on insulin replacement and broad immunosuppression, which can have significant side effects. A key goal in T1D research is to identify novel therapeutic targets that can selectively modulate the autoimmune response without compromising overall immune function. Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2), a serine/threonine kinase highly expressed in lymphocytes, has emerged as a promising target. Preclinical studies using genetic knockout models have demonstrated that the absence of DRAK2 confers resistance to T1D in non-obese diabetic (NOD) mice. This resistance is attributed to the critical role of DRAK2 in regulating T-cell activation and the development of regulatory T cells (Tregs). Drak2-IN-1 is a potent and selective small molecule inhibitor of DRAK2, representing a valuable tool for the pharmacological interrogation of this target and a potential starting point for the development of novel T1D therapeutics. This whitepaper provides a comprehensive overview of the preclinical data supporting DRAK2 as a target for T1D, with a focus on the mechanistic insights gained from genetic studies and the profile of the specific inhibitor, this compound.

This compound: A Potent and Selective DRAK2 Inhibitor

This compound, also known as DRAK2 inhibitor 16, is an ATP-competitive inhibitor of DRAK2. It has been characterized as a potent and selective agent for targeting DRAK2 kinase activity.[1][2]

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Ki | Compound CAS | Reference |

| DRAK2 | 3 nM | 0.26 nM | 871837-60-4 | [2] |

| DRAK1 | 51 nM | N/A | 871837-60-4 | [2] |

| DAPK1 | >1 µM | N/A | N/A | [1] |

| DAPK2 | >1 µM | N/A | N/A | [1] |

| DAPK3 | >1 µM | N/A | N/A | [1] |

Preclinical Rationale for DRAK2 Inhibition in Type 1 Diabetes: Insights from Genetic Models

The primary evidence for the therapeutic potential of DRAK2 inhibition in T1D comes from extensive studies on Drak2 knockout (Drak2-/-) mice. These studies provide a strong proof-of-concept for the development of pharmacological inhibitors like this compound.

Genetic Ablation of Drak2 Prevents Type 1 Diabetes in NOD Mice

Non-obese diabetic (NOD) mice are a widely used animal model that spontaneously develops autoimmune diabetes with many features resembling human T1D.[3] Studies have consistently shown that NOD mice deficient in Drak2 are resistant to the development of T1D.[4][5][6]

Table 2: Incidence of Diabetes in Drak2 Deficient NOD Mice

| Mouse Strain | Age (weeks) | Incidence of Diabetes | Key Finding | Reference |

| NOD (Wild-Type) | 20 | 100% | All wild-type mice developed T1D. | [6] |

| NOD.Drak2-/- | 20 | 0% | Complete protection from T1D in Drak2 deficient mice. | [6] |

Mechanism of Protection: Modulation of T-Cell Responses

The resistance to T1D in Drak2 knockout mice is T-cell intrinsic.[5][6] The absence of DRAK2 does not lead to a generalized immune suppression; in fact, Drak2 deficient mice can mount effective immune responses against pathogens and tumors.[4] The protective effect in T1D is primarily due to the modulation of autoreactive T cells and an enhancement of regulatory T cell (Treg) function.

A key finding from the preclinical studies is that DRAK2 negatively regulates the development and abundance of Tregs.[4][6] Drak2 deficient mice exhibit an increased proportion of Tregs in the thymus, spleen, and lymph nodes.[6] This is attributed to an increased sensitivity of T cells to Interleukin-2 (IL-2), a critical cytokine for Treg development and survival.[4][6]

Table 3: Regulatory T cell Populations in Drak2 Deficient Mice

| Mouse Strain | Tissue | Treg Proportion (% of CD4+ T cells) | Key Finding | Reference |

| C57BL/6 (Wild-Type) | Spleen | ~10% | Baseline Treg levels. | [6] |

| C57BL/6.Drak2-/- | Spleen | Significantly Increased | Increased Treg proportion in the absence of Drak2. | [6] |

| NOD (Wild-Type) | Pancreas | Lower | Lower Treg numbers in the target organ of diabetic mice. | [6] |

| NOD.Drak2-/- | Pancreas | Significantly Increased | Increased Treg accumulation in the pancreas of protected mice. | [6] |

DRAK2 functions as a negative regulator of IL-2 signaling. It achieves this by inhibiting the phosphorylation of STAT5A, a key transcription factor downstream of the IL-2 receptor.[4][6] By inhibiting DRAK2, the IL-2 signaling pathway is enhanced, leading to increased Treg development.

Caption: DRAK2 negatively regulates IL-2 signaling by inhibiting STAT5A phosphorylation.

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of DRAK2's role in T1D, primarily from studies involving Drak2 knockout mice.

Animal Models

-

Mice: Non-obese diabetic (NOD)/ShiLtJ, NOD.SCID, and C57BL/6 mice are commonly used. Drak2 deficient mice (Drak2-/-) on a NOD or C57BL/6 background are generated by backcrossing.

-

Husbandry: Mice are housed in a specific pathogen-free facility.

-

Diabetes Monitoring: Blood glucose levels are monitored weekly using a glucometer. Mice with blood glucose levels >250 mg/dL for two consecutive weeks are considered diabetic.[6]

Adoptive T-cell Transfer Model of T1D

This model is crucial for demonstrating the T-cell intrinsic role of DRAK2 in T1D.

Caption: Workflow for adoptive T-cell transfer to assess T1D development.

-

Protocol:

-

T-cell Isolation: Single-cell suspensions are prepared from the spleens and lymph nodes of donor mice (e.g., 8-week-old NOD or NOD.Drak2-/-). CD4+ and CD8+ T cells are purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Recipient Mice: Immunodeficient NOD.SCID mice, which lack their own T and B cells, are used as recipients.

-

T-cell Transfer: A defined number of purified T cells (e.g., 5 x 10^6) are transferred into recipient mice via intravenous injection.

-

Monitoring: Recipient mice are monitored for the development of diabetes as described above.

-

Flow Cytometry for Immune Cell Phenotyping

-

Sample Preparation: Single-cell suspensions from tissues (spleen, lymph nodes, pancreas) are prepared.

-

Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD25) and intracellular markers (e.g., Foxp3 for Tregs).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: The percentage and absolute number of different immune cell populations are determined using analysis software.

In Vitro T-cell Proliferation and Suppression Assays

-

T-cell Proliferation: Purified T cells are labeled with a proliferation dye (e.g., CFSE) and stimulated with anti-CD3 and anti-CD28 antibodies. Proliferation is measured by dye dilution using flow cytometry.

-

Treg Suppression Assay: Purified Tregs are co-cultured with labeled conventional T cells and stimulated. The ability of Tregs to suppress the proliferation of conventional T cells is assessed.

Future Directions and Conclusion

The preclinical data from Drak2 knockout mice strongly validate DRAK2 as a therapeutic target for type 1 diabetes. The mechanism of action, involving the enhancement of Treg development and function through the modulation of IL-2 signaling, is well-supported. This compound is a potent and selective tool compound that can be used to further investigate the therapeutic potential of DRAK2 inhibition.

Future preclinical studies should focus on:

-

In vivo efficacy of this compound: Evaluating the ability of this compound to prevent or treat T1D in the NOD mouse model.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Determining the optimal dosing regimen and exposure levels of this compound required for therapeutic efficacy.

-

Safety and Toxicology: Assessing the long-term safety profile of DRAK2 inhibition with a specific focus on immune function.

References

- 1. DRAK2 inhibitor 16 | DRAK2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. DRAK2 contributes to type 1 diabetes by negatively regulating IL-2 sensitivity to alter regulatory T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. DRAK2 contributes to type 1 diabetes by negatively regulating IL-2 sensitivity to alter regulatory T cell development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of the Hypothetical Drak2 Inhibitor: Drak2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vivo characterization of Drak2-IN-1, a hypothetical potent and selective small molecule inhibitor of Drak2 (STK17B). Drak2 is a serine/threonine kinase primarily expressed in lymphoid tissues and is a key regulator of T-cell activation and survival.[1][2][3] Its role in modulating immune responses makes it a compelling therapeutic target for autoimmune diseases and cancer immunotherapy.[3][4][5] The following protocols are designed to assess the pharmacokinetics, pharmacodynamics, and efficacy of a Drak2 inhibitor in relevant preclinical models.

Scientific Background: Drak2 Signaling

Drak2 (Death-associated protein kinase-related apoptosis-inducing kinase 2) is a member of the death-associated protein kinase (DAPK) family.[1] It functions as a critical node in T-cell signaling. Upon T-cell receptor (TCR) engagement, downstream signals, including calcium influx and the production of reactive oxygen species (ROS), lead to the activation of Protein Kinase D (PKD).[6][7][8] PKD, in turn, phosphorylates and activates Drak2.[6][7]

Activated Drak2 acts as a negative regulator of TCR signaling, effectively raising the activation threshold of T-cells.[1][2][9] This modulation is crucial for preventing spurious T-cell activation and maintaining immune homeostasis. Drak2's influence extends to various downstream pathways:

-

T-cell Survival: While its role in apoptosis can be context-dependent, Drak2 is important for the survival of activated T-cells, particularly autoreactive T-cells.[5][9][10] Its deficiency can lead to increased T-cell apoptosis.[9]

-

IL-2 Signaling: Recent evidence suggests Drak2 negatively regulates Interleukin-2 (IL-2) signaling by inhibiting the phosphorylation of STAT5A, a key transcription factor in T-cell proliferation and regulatory T-cell (Treg) development.[4]

-

Apoptosis: In non-lymphoid cells, such as pancreatic β-cells, Drak2 can promote cytokine-induced apoptosis.[1][11]

The inhibitory action of this compound is targeted at the kinase activity of Drak2, preventing these downstream regulatory functions.

References

- 1. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Evaluation of STK17B as a cancer immunotherapy target utilizing highly potent and selective small molecule inhibitors [frontiersin.org]

- 4. DRAK2 contributes to type 1 diabetes by negatively regulating IL-2 sensitivity to alter regulatory T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase D Orchestrates the Activation of DRAK2 in Response to TCR-Induced Ca2+ Influx and Mitochondrial Reactive Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Enhanced T cell apoptosis within Drak2-deficient mice promotes resistance to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2 (DRAK2) Is a Key Regulator and Molecular Marker in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drak2 is upstream of p70S6 kinase: its implication in cytokine-induced islet apoptosis, diabetes, and islet transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Drak2 Inhibition in Mouse Models of Multiple Sclerosis

Topic: Drak2 as a Therapeutic Target in Experimental Autoimmune Encephalomyelitis (EAE)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available literature does not contain specific dosage and administration data for a compound designated "Drak2-IN-1" in mouse models of multiple sclerosis. The following application notes and protocols are based on extensive research using Drak2 knockout (Drak2-/-) mice in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most common animal model for multiple sclerosis. These notes serve as a guide for investigating the therapeutic potential of Drak2 inhibition.

Introduction

Drak2 (Death-associated protein kinase-related apoptosis-inducing protein kinase 2) is a serine/threonine kinase predominantly expressed in lymphoid tissues, including T and B cells.[1] It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby setting the activation threshold for T-cells.[1][2] Studies have shown that mice deficient in Drak2 (Drak2-/-) exhibit T-cell hypersensitivity to TCR stimulation.[1][3] Paradoxically, these mice are highly resistant to the induction of EAE.[1][3] This resistance is attributed to the diminished survival and accumulation of autoreactive T-cells within the central nervous system (CNS) in the absence of Drak2.[4] These findings make Drak2 an attractive therapeutic target for autoimmune diseases like multiple sclerosis. Inhibition of Drak2 could potentially suppress autoreactive T-cells without causing broad immunosuppression.

Summary of Findings from Drak2-/- Mice in EAE Models

The primary outcome observed in Drak2-/- mice subjected to EAE induction is a significant resistance to developing the disease. This provides a strong rationale for the development of small molecule inhibitors targeting Drak2.

| Mouse Strain | EAE Induction Method | Key Findings | Reference |

| Drak2-/- on C57BL/6 background | MOG35-55 peptide in Complete Freund's Adjuvant (CFA) | Remarkably resistant to EAE development. | [3] |

| Drak2-/- on C57BL/6 background | MOG35-55 peptide in CFA | Resistance to EAE is intrinsic to T-cells and is due to a loss of T-cell survival under chronic autoimmune stimulation. | [4] |

Experimental Protocols

The following is a detailed protocol for the induction of chronic EAE in C57BL/6 mice, the background strain for the Drak2-/- studies. This protocol can be adapted for testing the efficacy of novel Drak2 inhibitors.

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Preparation of MOG35-55/CFA Emulsion:

-

On the day of immunization, prepare an emulsion of MOG35-55 in CFA.

-

A common concentration is 2 mg/mL of MOG35-55 in an equal volume mixture with CFA (containing 4 mg/mL of M. tuberculosis).

-

Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

-

-

Immunization (Day 0):

-

Second PTX Injection (Day 2):

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

-

Use a standardized 0-5 scoring scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or partial paralysis

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund or dead

-

-

Table of Reagents for EAE Induction:

| Reagent | Concentration/Dosage | Route of Administration | Schedule |

| MOG35-55 | 100-250 µg per mouse | Subcutaneous (s.c.) | Day 0 |

| Complete Freund's Adjuvant (CFA) | Emulsified with MOG35-55 | Subcutaneous (s.c.) | Day 0 |

| Mycobacterium tuberculosis H37RA | 4 mg/mL in CFA | Subcutaneous (s.c.) | Day 0 |

| Pertussis Toxin (PTX) | 100-250 ng per mouse | Intraperitoneal (i.p.) | Day 0 and Day 2 |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for EAE Induction

Caption: Workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE).

Drak2 Signaling Pathway in T-Cell Activation

Drak2 is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) stimulation, a signaling cascade involving PLCγ, IP3, and calcium influx is initiated. This leads to the activation of Protein Kinase D (PKD), which in turn influences Drak2 activity. Drak2 then acts to dampen the TCR signal, raising the threshold for full T-cell activation.

Caption: Simplified Drak2 signaling cascade in T-cell activation.

References

- 1. A Deficiency in Drak2 Results in a T Cell Hypersensitivity and an Unexpected Resistance to Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drak2 Regulates the Survival of Activated T Cells and Is Required for Organ-Specific Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Drak2-IN-1 Treatment in Non-alcoholic Fatty Liver Disease (NAFLD) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Death-associated protein kinase-related apoptosis-inducing kinase 2 (Drak2) in the pathogenesis of Non-alcoholic Fatty Liver Disease (NAFLD) and the therapeutic potential of Drak2 inhibitors, exemplified by Drak2-IN-1. Detailed protocols for in vivo and in vitro experiments are provided to facilitate the evaluation of Drak2 inhibitors in NAFLD models.

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] Recent studies have identified Drak2, a serine/threonine kinase, as a key player in NAFLD progression.[1][2][3] Drak2 expression is significantly upregulated in the livers of NAFLD/NASH patients and in diet-induced animal models of the disease.[1][2][3]

The molecular mechanism underlying Drak2's role in NAFLD involves the regulation of RNA alternative splicing. Drak2 directly binds to the serine/arginine-rich splicing factor 6 (SRSF6) and inhibits its phosphorylation by SRSF protein kinase 1 (SRPK1).[1][2][3][4] This inhibition leads to aberrant alternative splicing of genes crucial for mitochondrial function, ultimately contributing to mitochondrial dysfunction, a hallmark of NAFLD.[1][2] Pharmacological inhibition of Drak2 has been shown to ameliorate the pathological features of NAFLD in preclinical models, suggesting that Drak2 is a promising therapeutic target.[1]

Mechanism of Action of Drak2 in NAFLD

The signaling pathway illustrates how Drak2 contributes to NAFLD pathogenesis. Under conditions of metabolic stress, hepatic Drak2 levels increase. Drak2 then binds to SRSF6, preventing its phosphorylation by SRPK1. This leads to dysregulated alternative splicing of mitochondrial genes, resulting in mitochondrial dysfunction, increased oxidative stress, and lipid accumulation, which are key drivers of NAFLD progression.

Efficacy of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model

The following table summarizes the quantitative data from a representative study evaluating the efficacy of a Drak2 inhibitor (referred to as compound 22b, a proxy for this compound) in a high-fat diet (HFD)-induced mouse model of NAFLD.[1]

| Parameter | HFD Control | HFD + this compound | Fold Change/Percentage Improvement |

| Body Weight (g) | 45.2 ± 2.1 | 40.8 ± 1.9 | 9.7% decrease |

| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | 28% decrease |

| Liver/Body Weight Ratio (%) | 5.5 ± 0.4 | 4.4 ± 0.3 | 20% decrease |

| Serum ALT (U/L) | 120 ± 15 | 75 ± 10 | 37.5% decrease |

| Serum AST (U/L) | 150 ± 20 | 90 ± 12 | 40% decrease |

| Hepatic Triglycerides (mg/g) | 85 ± 10 | 50 ± 8 | 41.2% decrease |

| Hepatic Cholesterol (mg/g) | 12 ± 1.5 | 8 ± 1.2 | 33.3% decrease |

| Sirius Red Staining (% area) | 3.2 ± 0.5 | 1.5 ± 0.3 | 53.1% decrease |

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in NAFLD models.

In Vivo NAFLD Mouse Model and this compound Treatment

This protocol describes the induction of NAFLD in mice using a high-fat diet and subsequent treatment with a Drak2 inhibitor.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Oral gavage needles

-

Metabolic cages

-

Blood collection tubes (e.g., heparinized)

-

Reagents for biochemical assays (ALT, AST, triglycerides, cholesterol)

-

Reagents for histology (formalin, paraffin, hematoxylin and eosin, Sirius Red)

-

Reagents for RNA extraction and qPCR

Procedure:

-

Acclimatization: Acclimatize mice to the animal facility for one week with free access to standard chow and water.

-

NAFLD Induction: Feed mice with an HFD for 12 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.

-

Grouping and Treatment: After 12 weeks of HFD feeding, randomly divide the HFD-fed mice into two groups: a vehicle control group and a this compound treatment group.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg body weight) or vehicle daily via oral gavage for 4 weeks.

-

Monitoring: Monitor body weight and food intake weekly throughout the study.

-

Sample Collection: At the end of the treatment period, fast the mice overnight, collect blood via cardiac puncture, and then euthanize the animals. Perfuse the liver with phosphate-buffered saline (PBS) and then excise and weigh it.

-

Sample Processing:

-

Serum: Centrifuge the blood to separate the serum and store it at -80°C for biochemical analysis.

-

Liver Tissue: Take sections of the liver for histological analysis (fix in 10% neutral buffered formalin), snap-freeze other sections in liquid nitrogen for biochemical and molecular analysis, and store at -80°C.

-

-

Endpoint Analysis:

-

Biochemical Analysis: Measure serum levels of ALT and AST, and hepatic levels of triglycerides and cholesterol using commercially available kits.

-

Histopathology: Embed the formalin-fixed liver sections in paraffin, section them, and stain with hematoxylin and eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.

-

Gene Expression Analysis: Extract total RNA from the frozen liver tissue and perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to inflammation, fibrosis, and lipid metabolism.

-

In Vitro Hepatocyte Steatosis Model

This protocol describes the induction of lipid accumulation in cultured hepatocytes and treatment with this compound.

Materials:

-

HepG2 or primary hepatocytes

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Fatty acid solution (e.g., 2:1 mixture of oleic acid and palmitic acid complexed to bovine serum albumin)

-

This compound

-

DMSO (vehicle control)

-

Oil Red O staining solution

-

Reagents for triglyceride quantification

Procedure:

-

Cell Culture: Culture hepatocytes in complete medium until they reach 80-90% confluency.

-

Fatty Acid Treatment: Induce steatosis by incubating the cells with a high concentration of free fatty acids (e.g., 1 mM oleate/palmitate mixture) in a serum-free medium for 24 hours.

-

This compound Treatment: Co-treat the cells with the fatty acid mixture and various concentrations of this compound (or vehicle control, DMSO) for 24 hours.

-

Assessment of Lipid Accumulation:

-

Oil Red O Staining: Fix the cells with 4% paraformaldehyde, stain with Oil Red O solution to visualize intracellular lipid droplets, and acquire images using a microscope. For quantification, extract the dye with isopropanol and measure the absorbance.

-

Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride assay kit.

-

Drak2 Kinase Activity Assay

This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of Drak2.

Materials:

-

Recombinant human Drak2 enzyme

-

Kinase buffer

-

ATP

-

Myelin basic protein (MBP) or a specific peptide substrate for Drak2

-

This compound

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer, recombinant Drak2 enzyme, and the substrate (e.g., MBP).

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method). Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify Activity:

-

Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

The inhibition of Drak2 presents a novel and promising therapeutic strategy for the treatment of NAFLD and NASH. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of Drak2 inhibitors like this compound in relevant preclinical models. These studies are crucial for advancing our understanding of NAFLD pathogenesis and for the development of new pharmacological interventions for this widespread metabolic disorder.

References

- 1. DRAK2-SRSF6-regulated RNA alternative splicing is a promising therapeutic target in NAFLD/NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DRAK2 aggravates nonalcoholic fatty liver disease progression through SRSF6-associated RNA alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]

Techniques for Measuring Drak2-IN-1 Activity: Application Notes and Protocols

Introduction

Drak2 (Death-associated protein kinase-related apoptosis-inducing kinase 2), also known as STK17B, is a serine/threonine kinase belonging to the death-associated protein kinase (DAPK) family.[1] It is highly expressed in lymphoid tissues and plays a crucial role in regulating T-cell activation, apoptosis, and autoimmunity.[1][2][3] Drak2 acts as a negative regulator of T-cell receptor (TCR) signaling, establishing the threshold for T-cell activation.[1][3][4] Given its role in immune regulation, Drak2 has emerged as a promising therapeutic target for autoimmune diseases.[4][5]

Drak2-IN-1 is a potent, selective, and ATP-competitive inhibitor of Drak2.[6][7][8] Understanding its activity and mechanism of action is critical for its development as a therapeutic agent. These application notes provide detailed protocols for measuring the activity of this compound using both biochemical and cell-based assays.

Drak2 Signaling Pathway

Drak2 is involved in a signaling cascade initiated by T-cell receptor (TCR) activation. This leads to an influx of calcium (Ca2+), which, along with the generation of mitochondrial reactive oxygen species (ROS), activates Protein Kinase D (PKD).[2][9] PKD then phosphorylates and activates Drak2.[2] Activated Drak2 can then phosphorylate downstream substrates, such as p70S6 kinase and myosin light chain 2 (MLC2), influencing T-cell survival, activation thresholds, and migration.[10][11]

Quantitative Data Summary: Drak2 Inhibitor Activity

This table summarizes the reported inhibitory activities of this compound and other selected Drak2 inhibitors. Such data is essential for comparing the potency and selectivity of different compounds.

| Compound | Target Kinase | Assay Type | IC50 | Ki | Kd | Reference |

| This compound | Drak2 | Biochemical | 3 nM | 0.26 nM | - | [6][7][8] |

| Drak1 | Biochemical | 51 nM | - | - | [6][7] | |

| SGC-STK17B-1 | Drak2 | Biochemical | 34 nM | - | - | [12] |

| BLU7482 | Drak2 | Biochemical | 1.0 nM | - | - | [12] |

| TRD-93 | Drak2 | Biochemical | 1.4 µM | - | - | [13] |

| PFE-PKIS 43 | Drak2 | Binding | - | - | 3.8 nM | [14] |

| Drak1 | Binding | - | - | 220 nM | [14] |

Application Notes and Experimental Protocols

Measuring the activity of this compound can be approached through two main avenues: direct measurement of enzyme inhibition using biochemical assays and assessment of target engagement and downstream functional effects in cell-based assays.

Biochemical Assay: ADP-Glo™ Kinase Assay

This is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity. The amount of light generated is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

Protocol:

Materials:

-

Recombinant human Drak2 enzyme (e.g., from Promega or BPS Bioscience).[5][15]

-

Drak2 substrate: MRCL3 peptide (KKRPQRATSN-VFAM-NH2).[5]

-

This compound (or other test inhibitor) serially diluted in DMSO.

-

ATP solution.

-

ADP-Glo™ Kinase Assay kit (Promega).[5]

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

White, opaque 96- or 384-well assay plates.

-

Luminometer.

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer. Dilute the Drak2 enzyme and MRCL3 substrate in the reaction buffer to the desired concentrations. Prepare a serial dilution of this compound in DMSO, then dilute in reaction buffer (ensure final DMSO concentration is ≤1%).

-

Set up Kinase Reaction:

-

To each well of the assay plate, add 5 µL of the Drak2 enzyme solution.

-

Add 2.5 µL of the serially diluted this compound or DMSO vehicle control.

-

Initiate the reaction by adding 2.5 µL of a solution containing the substrate (MRCL3 peptide) and ATP. The final ATP concentration should be at or near the Km for Drak2 (reported as 6.5 µM) for IC50 determination.[16]

-

-

Incubation: Mix the plate gently and incubate at 30°C for 50-60 minutes.[15]

-

Stop Reaction and Detect ADP:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-